molecular formula C18H22N4O2S B2543010 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034554-44-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2543010
CAS No.: 2034554-44-2
M. Wt: 358.46
InChI Key: LXMBVSQWKONAHU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-15(14(4)24-21-11)10-17(23)19-7-8-22-13(3)18(12(2)20-22)16-6-5-9-25-16/h5-6,9H,7-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBVSQWKONAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=C(ON=C2C)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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